![molecular formula C9H14O2 B189687 2-Oxaspiro[4.5]decan-8-one CAS No. 109006-16-8](/img/structure/B189687.png)
2-Oxaspiro[4.5]decan-8-one
Overview
Description
2-Oxaspiro[4.5]decan-8-one, also known as OSD-8, is a heterocyclic compound with a five-membered ring of oxygen, sulfur, and carbon atoms. It is a versatile building block for the synthesis of a wide range of organic compounds. OSD-8 has been used in the synthesis of highly functionalized compounds, such as organosilicon compounds, organometallic compounds, and organic and inorganic polymers. It has also been used in the development of new drugs, dyes, and catalysts.
Scientific Research Applications
Organic Synthesis
2-Oxaspiro[4.5]decan-8-one: is a valuable compound in organic synthesis. It serves as a building block for the creation of complex molecules due to its spirocyclic structure, which is a common motif in natural products and pharmaceuticals. Its unique geometry can induce chirality, making it an essential component in the synthesis of enantiomerically pure substances .
Medicinal Chemistry
In medicinal chemistry, 2-Oxaspiro[4.5]decan-8-one is used to develop new therapeutic agents. Its spirocyclic framework is incorporated into drug candidates that target various diseases. Researchers have explored its use in the design of molecules with potential anti-inflammatory, analgesic, and antipyretic properties .
Material Science
The compound’s rigid structure makes it suitable for the development of new materials. In material science, it can be used to synthesize polymers with specific mechanical properties. These polymers could be used in creating robust and durable materials for industrial applications .
Catalysis
Spirocyclic compounds like 2-Oxaspiro[4.5]decan-8-one can act as ligands in catalytic systems. They are involved in the development of catalysts that can facilitate a variety of chemical reactions, including asymmetric syntheses, which are crucial for producing optically active compounds .
Fragrance Industry
Due to its potential to impart unique olfactory characteristics, 2-Oxaspiro[4.5]decan-8-one may find applications in the fragrance industry. It could be used to synthesize novel fragrance compounds that offer new scents for personal care products .
Analytical Chemistry
In analytical chemistry, 2-Oxaspiro[4.5]decan-8-one can be used as a standard or reference compound in chromatographic analyses. Its distinct chemical signature allows it to serve as a marker in the qualitative and quantitative analysis of complex mixtures .
properties
IUPAC Name |
2-oxaspiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRVMRPZMQRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632886 | |
Record name | 2-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[4.5]decan-8-one | |
CAS RN |
109006-16-8 | |
Record name | 2-Oxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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